molecular formula C13H19BrN2O2 B14899069 2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide

2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide

Cat. No.: B14899069
M. Wt: 315.21 g/mol
InChI Key: DVXPLPJEJXAOKT-UHFFFAOYSA-N
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Description

2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is an organic compound that features a bromophenyl group, an ethylamino group, and a methoxyethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a Friedel-Crafts alkylation reaction with ethylamine to form 1-(4-bromophenyl)ethylamine.

    Acylation Reaction: The intermediate is then reacted with 2-methoxyethylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the ethylamino and methoxyethylacetamide moieties can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Phenylethyl)amino)-n-(2-methoxyethyl)acetamide
  • 2-((1-(4-Chlorophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
  • 2-((1-(4-Fluorophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide

Uniqueness

2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C13H19BrN2O2

Molecular Weight

315.21 g/mol

IUPAC Name

2-[1-(4-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C13H19BrN2O2/c1-10(11-3-5-12(14)6-4-11)16-9-13(17)15-7-8-18-2/h3-6,10,16H,7-9H2,1-2H3,(H,15,17)

InChI Key

DVXPLPJEJXAOKT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NCC(=O)NCCOC

Origin of Product

United States

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